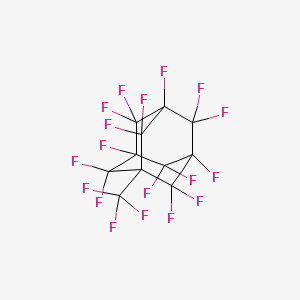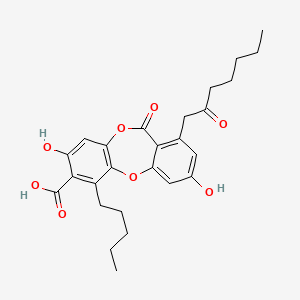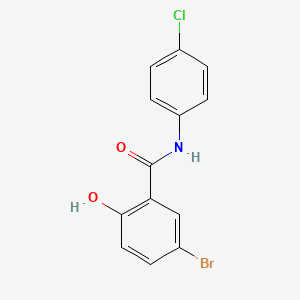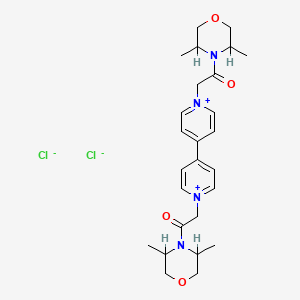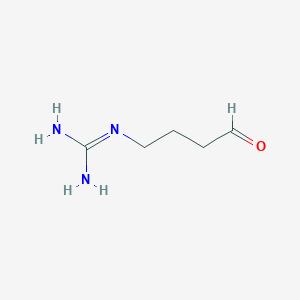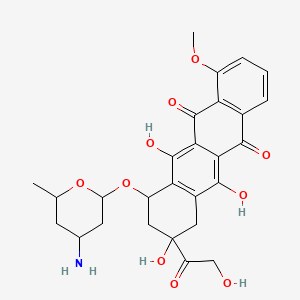
Esorubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esorubicin, also known as 4’-deoxydoxorubicin, is a synthetic derivative of the anthracycline antibiotic doxorubicin. It is known for its potential antineoplastic activity, which makes it a valuable compound in cancer treatment. This compound intercalates into DNA and inhibits topoisomerase II, thereby interfering with DNA replication and ultimately affecting RNA and protein synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Esorubicin is synthesized through a series of chemical reactions starting from daunomycinone. The key steps involve the condensation of daunomycinone with a sugar derivative, followed by various modifications to achieve the final structure. One of the critical steps includes the reaction of daunomycinone with 1,4-dideoxy-N-trifluoroacetyldanosaminide in the presence of silver trifluoromethylsulfonate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as chromatography to isolate the final product. The compound is then formulated for clinical use, ensuring stability and efficacy .
化学反応の分析
Types of Reactions
Esorubicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinone structure of this compound.
Substitution: Substitution reactions can occur at specific positions on the anthracycline ring.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the core anthracycline structure. These metabolites can have different biological activities and toxicities compared to the parent compound .
科学的研究の応用
Chemistry: Used as a model compound to study DNA intercalation and topoisomerase inhibition.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Primarily used in cancer treatment, particularly for breast, ovarian, and bladder cancers. .
Industry: Utilized in the development of new drug formulations and delivery systems.
作用機序
Esorubicin exerts its effects by intercalating into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, this compound prevents the religation of DNA strands, leading to DNA damage and cell death. Additionally, this compound generates free radicals that cause further damage to cellular components .
類似化合物との比較
Esorubicin is compared with other anthracyclines such as doxorubicin, daunorubicin, epirubicin, and idarubicin:
Doxorubicin: this compound is less cardiotoxic but has similar antineoplastic activity.
Daunorubicin: this compound has a broader spectrum of activity and reduced toxicity.
Epirubicin: this compound has a different spatial orientation of the hydroxyl group, leading to faster elimination and reduced side effects.
Idarubicin: this compound is more potent and less toxic in certain cancer models
Conclusion
This compound is a valuable compound in the field of oncology, offering potential benefits over other anthracyclines. Its unique chemical properties and mechanism of action make it a promising candidate for further research and clinical applications.
特性
分子式 |
C27H29NO10 |
|---|---|
分子量 |
527.5 g/mol |
IUPAC名 |
7-(4-amino-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO10/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3 |
InChIキー |
ITSGNOIFAJAQHJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |
同義語 |
4'-deoxyadriamycin 4'-deoxydoxorubicin 4'-deoxydoxorubicin hydrochloride 4-desoxydoxorubicin esorubicin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


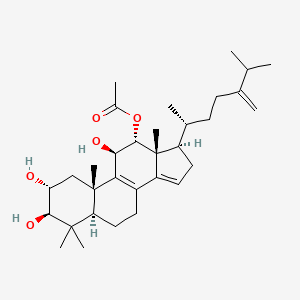
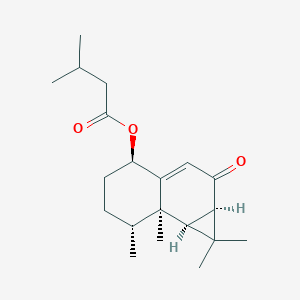

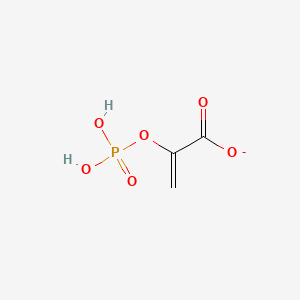
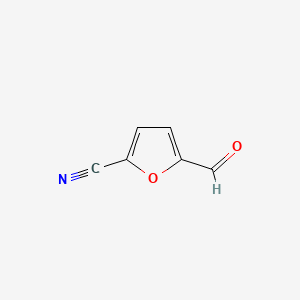

![3-[[cyclopentyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1206127.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1206131.png)
